REACTION_CXSMILES
|
CO.C[O-].[Na+].[C:6](I)([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25])([F:23])[F:22])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7]>O>[CH:6]([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:28])([F:29])[F:30])([F:25])[F:26])([F:22])[F:23])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7] |f:1.2|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
273 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The reactor was heated
|
Type
|
CUSTOM
|
Details
|
to 60° C
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
were continued for 10 hours
|
Duration
|
10 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
precipitated potassium iodide
|
Type
|
CUSTOM
|
Details
|
The crude reaction solution
|
Type
|
CUSTOM
|
Details
|
was separated into two layers
|
Type
|
WASH
|
Details
|
the fluorocarbon layer (lower layer) was further washed with 300 g of water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |